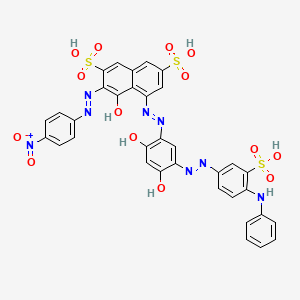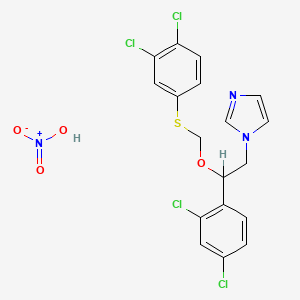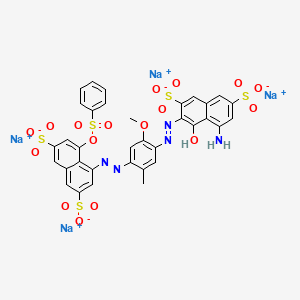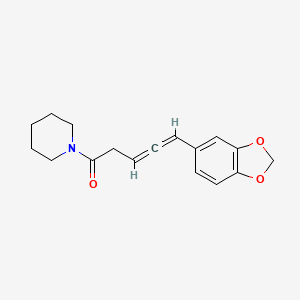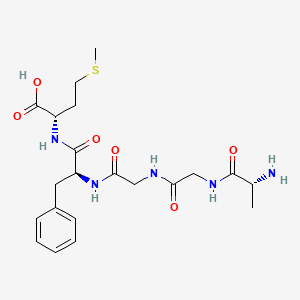![molecular formula C10H18S B14467614 3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene CAS No. 72087-74-2](/img/structure/B14467614.png)
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene is an organic compound characterized by the presence of a sulfanyl group attached to a hepta-1,5-diene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene typically involves the reaction of hepta-1,5-diene with a suitable sulfanylating agent, such as propan-2-yl thiol. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reaction conditions include the use of a base, such as sodium hydride, and an inert solvent, such as tetrahydrofuran (THF), at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the hepta-1,5-diene backbone can be reduced to form saturated derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium alkoxides or amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group can participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Hepta-1,5-diene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
3-Methylhepta-1,5-diene: Similar structure but with a methyl group instead of a sulfanyl group.
3-[(Propan-2-yl)oxy]hepta-1,5-diene: Contains an oxy group instead of a sulfanyl group.
Uniqueness
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
72087-74-2 |
|---|---|
分子式 |
C10H18S |
分子量 |
170.32 g/mol |
IUPAC名 |
3-propan-2-ylsulfanylhepta-1,5-diene |
InChI |
InChI=1S/C10H18S/c1-5-7-8-10(6-2)11-9(3)4/h5-7,9-10H,2,8H2,1,3-4H3 |
InChIキー |
XZFHDKWSUSTNER-UHFFFAOYSA-N |
正規SMILES |
CC=CCC(C=C)SC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


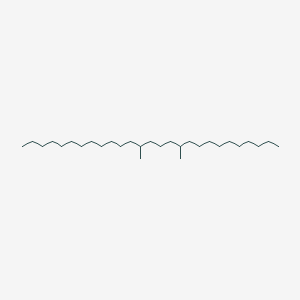
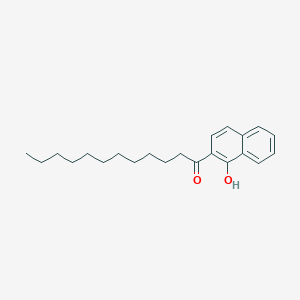
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
